molecular formula C21H14 B14736120 1-Methylperylene CAS No. 64031-91-0

1-Methylperylene

Cat. No.: B14736120
CAS No.: 64031-91-0
M. Wt: 266.3 g/mol
InChI Key: QRURZXSWSCYVBN-UHFFFAOYSA-N
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Description

1-Methylperylene is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family. It is a derivative of perylene, where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylperylene can be synthesized through several methods. One common approach involves the methylation of perylene using methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methylperylene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of perylenequinone derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Hydrogen gas, palladium on carbon; atmospheric pressure.

    Substitution: Nitric acid, halogens; Lewis acid catalysts like aluminum chloride.

Major Products Formed:

    Oxidation: Perylenequinone derivatives.

    Reduction: Dihydro-1-Methylperylene.

    Substitution: Nitro-1-Methylperylene, halo-1-Methylperylene.

Scientific Research Applications

1-Methylperylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methylperylene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it transitions to an excited state, which can then transfer energy to surrounding molecules or generate reactive species. This property is harnessed in applications like photodynamic therapy, where the generated reactive oxygen species can induce cell death in targeted cancer cells.

Comparison with Similar Compounds

    Perylene: The parent compound, lacking the methyl group, exhibits similar but slightly different photophysical properties.

    1,2-Benzperylene: Another derivative with additional benzene rings, showing distinct absorption and emission spectra.

    1,6-Dimethylperylene: A compound with two methyl groups, offering different steric and electronic effects.

Uniqueness of 1-Methylperylene: this compound stands out due to its balance of photophysical properties and chemical reactivity. The presence of the methyl group enhances its solubility in organic solvents and slightly alters its electronic properties, making it a versatile compound for various applications.

Properties

CAS No.

64031-91-0

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

1-methylperylene

InChI

InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3

InChI Key

QRURZXSWSCYVBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1

Origin of Product

United States

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